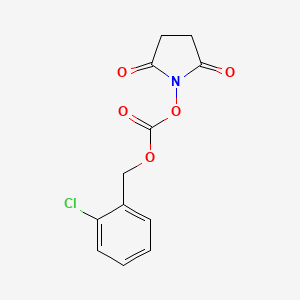

N-(2-Chlorobenzyloxycarbonyloxy)succinimide

描述

准备方法

Synthetic Routes and Reaction Conditions

N-(2-Chlorobenzyloxycarbonyloxy)succinimide can be synthesized through the reaction of 2-chlorobenzyl alcohol with succinic anhydride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, with the formation of the desired product being facilitated by the use of an appropriate solvent like dichloromethane .

Industrial Production Methods

In an industrial setting, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process may involve additional purification steps such as recrystallization to achieve the desired quality .

化学反应分析

Types of Reactions

N-(2-Chlorobenzyloxycarbonyloxy)succinimide undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the succinimide group is replaced by other nucleophiles.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield 2-chlorobenzyl alcohol and succinic acid.

Common Reagents and Conditions

Nucleophiles: Common nucleophiles used in substitution reactions include amines and alcohols.

Hydrolysis Conditions: Acidic or basic aqueous solutions are typically used for hydrolysis reactions.

Major Products Formed

Substitution Products: Depending on the nucleophile used, various substituted products can be formed.

Hydrolysis Products: The major products of hydrolysis are 2-chlorobenzyl alcohol and succinic acid.

科学研究应用

Peptide Synthesis

Capping Agent in Solid-Phase Peptide Synthesis (SPPS)

Z(2-Cl)-OSu is recognized for its role as a capping agent during SPPS. It effectively terminates unreacted amino groups, thereby reducing the formation of deletion sequences and impurities. This capability enhances the yield and purity of synthesized peptides.

- Efficiency : A study demonstrated that using Z(2-Cl)-OSu allows for a rapid capping cycle of just 5 minutes, facilitating the synthesis of peptides ranging from 12 to 101 residues in length through both Fmoc and Boc strategies .

- Stability : The compound's stability in the presence of common reagents used in peptide synthesis ensures that it does not interfere with the overall reaction, making it a reliable choice for researchers .

| Parameter | Value |

|---|---|

| Capping Time | 5 minutes |

| Peptide Length Range | 12 to 101 residues |

| Synthesis Strategies | Fmoc, Boc |

Protein Purification

Application in Affinity Purification

Z(2-Cl)-OSu has been employed in the purification of proteins, particularly large synthetic peptides. Its application as a part of a biotinylated probe allows for effective separation from impurities.

- Case Study : The purification of rat cpn10, a chaperonin protein, utilized Z(2-Cl)-OSu to enhance the specificity and yield during purification processes. The study reported a recovery rate of approximately 9.9% after employing advanced chromatographic techniques .

Biochemical Assays

Role in Reversible Probes

The compound is also utilized in developing reversible probes for biochemical assays, which can enhance the detection and quantification of various biomolecules.

作用机制

The mechanism of action of N-(2-Chlorobenzyloxycarbonyloxy)succinimide involves the formation of a stable carbamate linkage with the amino group of lysine residues. This linkage protects the lysine side chain from unwanted reactions during peptide synthesis. The protecting group can be removed by hydrogenolysis or treatment with liquid hydrogen fluoride, thereby regenerating the free amino group .

相似化合物的比较

N-(2-Chlorobenzyloxycarbonyloxy)succinimide is compared with other similar compounds such as:

N-Benzyloxycarbonyloxy)succinimide: This compound lacks the chlorine substituent, making it less stable to acidic conditions compared to this compound.

N-(2-Bromobenzyloxycarbonyloxy)succinimide: The presence of a bromine substituent instead of chlorine can alter the reactivity and stability of the compound.

The uniqueness of this compound lies in its enhanced stability to acidic conditions due to the presence of the chlorine substituent, making it a preferred choice for certain synthetic applications .

生物活性

N-(2-Chlorobenzyloxycarbonyloxy)succinimide (CAS No. 65853-65-8) is a compound that has garnered attention in the field of biochemistry and medicinal chemistry due to its potential applications in peptide synthesis and as a capping agent. This article explores its biological activity, including its mechanisms of action, applications in research, and relevant case studies.

This compound is characterized by its unique structure which allows it to function effectively in various biochemical reactions. It is primarily used in solid-phase peptide synthesis (SPPS) as a capping agent to terminate incomplete peptide sequences, thereby enhancing the purity and yield of synthesized peptides.

The biological activity of this compound can be attributed to its role in:

- Capping Peptides : It effectively caps unreacted amino groups during peptide synthesis, preventing the formation of deletions and ensuring that only full-length peptides are produced .

- Modifying Glycoproteins : The compound has been utilized in modifying glycoproteins, which can impact their stability and functionality in biological systems .

Applications in Research

This compound has several notable applications:

- Peptide Synthesis : It is widely used in SPPS for synthesizing complex peptides and proteins, particularly those with specific modifications required for therapeutic applications .

- Immunological Studies : In vaccine development, it has been employed to create constructs that enhance immune responses against tumor-associated antigens .

Case Studies

Several studies highlight the effectiveness of this compound in various applications:

- Vaccine Development :

- Peptide Purification :

Data Table: Summary of Biological Activities

属性

IUPAC Name |

(2-chlorophenyl)methyl (2,5-dioxopyrrolidin-1-yl) carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO5/c13-9-4-2-1-3-8(9)7-18-12(17)19-14-10(15)5-6-11(14)16/h1-4H,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVZHXYXNMHCBKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)OCC2=CC=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70342308 | |

| Record name | N-(2-Chlorobenzyloxycarbonyloxy)succinimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70342308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65853-65-8 | |

| Record name | N-(2-Chlorobenzyloxycarbonyloxy)succinimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70342308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary function of N-(2-Chlorobenzyloxycarbonyloxy)succinimide in peptide synthesis?

A: this compound acts as a capping agent during solid-phase peptide synthesis (SPPS) [, , ]. Its role is to terminate any unreacted amino groups on the growing peptide chain, preventing the formation of deletion sequences (peptides missing one or more amino acids).

Q2: How does this compound improve the purity of synthesized peptides?

A: By capping unreacted amino groups, this compound prevents the addition of subsequent amino acids to these truncated chains []. This leads to a more homogeneous product as it minimizes the formation of deletion peptides, which are difficult to separate from the target peptide using standard purification techniques.

Q3: Can you elaborate on the advantage of using single coupling with HBTU/HOBt activation in conjunction with this compound?

A: HBTU/HOBt is a coupling reagent that facilitates the formation of peptide bonds between amino acids during SPPS []. Single coupling, as opposed to multiple couplings, reduces the chances of incomplete reactions. Combining this with this compound as a capping agent creates a synergistic effect, ensuring that any unreacted amino groups after a single coupling step are capped, leading to higher purity levels in the final peptide product.

Q4: What types of peptides have been successfully synthesized using this compound as a capping agent?

A: The research highlights the successful synthesis of Rat chaperonin 10 (Rat cpn10), a 101-residue protein, using this capping agent [, , ]. Additionally, the article mentions the synthesis of modified and wild-type prion protein (PrP) polypeptides, up to 112 residues long []. These examples demonstrate its effectiveness in synthesizing relatively large peptides.

Q5: Are there any alternatives to this compound as a capping agent in peptide synthesis?

A5: While the articles focus specifically on this compound, other capping agents are commonly used in SPPS. These include acetic anhydride and derivatives of it. The choice of capping agent often depends on the specific peptide being synthesized and the overall synthetic strategy.

Q6: Where can I find more information about the synthesis and characterization of this compound?

A: One of the provided articles describes a method for synthesizing this compound from 2-chlorobenzyl alcohol and bis(trichloromethyl) carbonate, with dichloroethane as the solvent []. The product was characterized using 1H NMR spectroscopy.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。